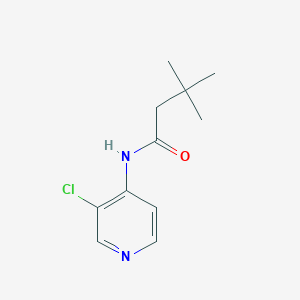
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of various physiological processes in the body.
Wirkmechanismus
The mechanism of action of N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide involves the activation of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), which in turn leads to the relaxation of smooth muscle cells and vasodilation. This mechanism is responsible for the cardiovascular effects of N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide.
Biochemical and Physiological Effects:
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide has several biochemical and physiological effects on the body. One of the most significant effects is its ability to activate sGC, which leads to the production of cGMP and subsequent vasodilation. This effect is responsible for the compound's cardiovascular effects, which include the reduction of blood pressure and the improvement of endothelial function.
In addition to its cardiovascular effects, N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide also has neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide in lab experiments is its potency as an sGC activator. This compound has been shown to be more potent than other sGC activators such as N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide 41-8543 and N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide 58-2667. This makes it a valuable tool for studying the role of sGC in various physiological processes.
One limitation of using N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide in lab experiments is its relatively short half-life. This can make it difficult to study the long-term effects of the compound on various physiological processes.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide. One direction is to further investigate the compound's potential applications in the treatment of cardiovascular diseases such as hypertension and heart failure. This could involve studying the long-term effects of the compound on blood pressure and endothelial function.
Another direction for research is to investigate the compound's potential neuroprotective effects in more detail. This could involve studying the effects of the compound on various markers of oxidative stress and inflammation in animal models of neurodegenerative diseases.
Conclusion:
In conclusion, N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide is a potent sGC activator that has potential applications in various fields of scientific research. This compound has been extensively studied for its cardiovascular and neuroprotective effects, and future research could further elucidate its potential applications in these areas. While there are some limitations to using this compound in lab experiments, its potency as an sGC activator makes it a valuable tool for studying the role of sGC in various physiological processes.
Synthesemethoden
The synthesis of N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide involves the reaction of 3-chloropyridine-4-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cardiovascular diseases such as hypertension and heart failure. Studies have shown that N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide can activate sGC, leading to the production of cyclic guanosine monophosphate (cGMP), which in turn causes vasodilation and reduces blood pressure.
In addition to its cardiovascular applications, N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide has also been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)6-10(15)14-9-4-5-13-7-8(9)12/h4-5,7H,6H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUSEGPZIKOVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropyridin-4-yl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

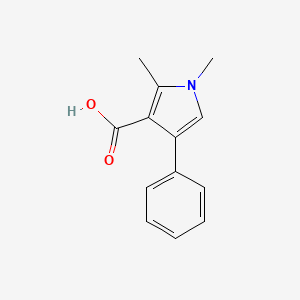
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)

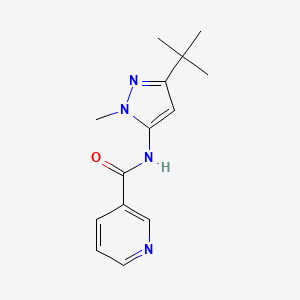
![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
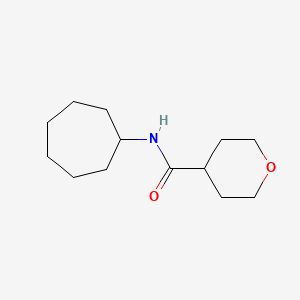
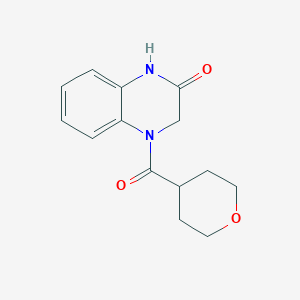
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
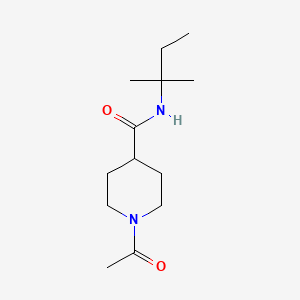
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
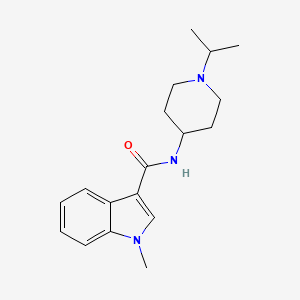
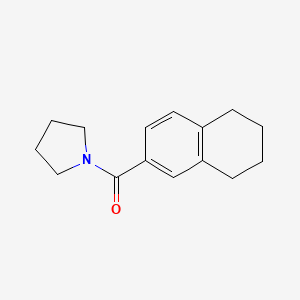
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)